molecular formula C13H9N3O4S B2553520 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 937012-11-8

5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B2553520
CAS RN: 937012-11-8
M. Wt: 303.29
InChI Key: WLSHPXXCDBYQNM-UHFFFAOYSA-N
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Description

The compound “5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrrolopyridine core, which is a type of nitrogen-containing heterocycle . The molecule also contains a nitro group (-NO2) and a phenylsulfonyl group (-PhSO2-) attached to the pyrrolopyridine core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving nucleophilic substitution, condensation, or cyclization reactions . The nitro group and the phenylsulfonyl group can be introduced through electrophilic substitution or other types of functional group interconversion reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring, which is a bicyclic structure containing two nitrogen atoms . The nitro group is likely to contribute to the electron-deficient nature of the molecule, while the phenylsulfonyl group could add steric bulk and influence the molecule’s reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The nitro group is electron-withdrawing, which could make the molecule more susceptible to nucleophilic attack . The phenylsulfonyl group could also participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a nitro group could increase the compound’s polarity and influence its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Pyridine compounds, including derivatives like 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, have demonstrated antimicrobial effects. Researchers have explored their potential as agents against bacteria, fungi, and other pathogens. These compounds may inhibit microbial growth by disrupting essential cellular processes or interacting with specific targets .

Antiviral Properties

Given the urgency of combating viral infections, pyridine-based molecules have been investigated for their antiviral activity. The unique geometry of the pyridine nucleus, often combined with heterocycles or organic groups, contributes to selectivity against specific viral proteins. Researchers have explored the binding modes of these compounds through molecular docking studies, aiming to identify effective antiviral agents .

Water Solubility Enhancement

Pyridine’s poor basicity contributes to its limited water solubility. However, incorporating pyridine moieties into drug molecules can improve their solubility, enhancing bioavailability and pharmacokinetics. Researchers explore strategies to optimize water solubility while retaining desired pharmacological properties.

Safety And Hazards

As with any chemical compound, handling “5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” would require appropriate safety precautions. Nitro compounds can be explosive under certain conditions, and sulfonyl compounds may be irritants .

Future Directions

The study of nitrogen-containing heterocycles is a vibrant field in organic and medicinal chemistry. Future research could explore the synthesis of new derivatives of this compound, investigate its reactivity and potential biological activity, and optimize its properties for specific applications .

properties

IUPAC Name

1-(benzenesulfonyl)-5-nitropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S/c17-16(18)11-8-10-6-7-15(13(10)14-9-11)21(19,20)12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSHPXXCDBYQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Synthesis routes and methods

Procedure details

To a mixture of 5-nitro-1H-pyrrolo[2,3-b]pyridine (2.0 g, 12.3 mmol), triethylamine (2.48 g, 24.6 mmol), 4-dimethylaminopyridine (0.15 g, 1.23 mmol) in dichloromethane/N,N-dimethylformamide (1:1, 60 mL) was added benzenesulfonyl chloride (3.25 g, 18.4 mmol) at 0° C. After stirring for 48 h at room temperature, the reaction was quenched with water (50 mL) and extracted with dichloromethane (2×120 mL). The organic layer was washed with a saturated sodium bicarbonate (2×30 mL), water (2×30 mL), brine (50 mL), dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel from QingDao, 200-300 mesh, 33% dichloromethane/hexanes) to afford 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2.8 g, 76%) as a yellow solid: LC/MS m/e calcd for C13H9N3O4S [M+H]+ 304.30, observed 303.9.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.48 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One
Name
dichloromethane N,N-dimethylformamide
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two

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